Retinoic acid and its metabolites play a crucial role in a variety of biological processes, including growth, vision, and cellular differentiation. Among these metabolites, 5,6-epoxyretinoic acid has garnered attention due to its significant biological activity. This compound has been isolated from the intestinal mucosa of vitamin A-deficient rats and has been shown to be a true in vivo metabolite of retinoic acid, rather than an artifact of isolation procedures1. The interest in 5,6-epoxyretinoic acid extends to its synthetic preparation, properties, metabolism, and its potential applications in various fields, including its role in growth promotion and tumor inhibition2 4.
5,6-Monoepoxyretinoic acid can be converted to its corresponding 5,8-epoxy (furanoid) compound through treatment with ethanolic hydrochloric acid []. Additionally, lithium aluminum hydride can selectively reduce both the acid and ester groups of 5,6-monoepoxyretinoic acid and its methyl ester derivative to primary alcohols [].
5,6-Epoxyretinoic acid has been evaluated for its ability to promote growth in vitamin A-deficient rats. It was found to be significantly active, with one study reporting that it was 157% as active as all-trans-retinyl acetate when given intraperitoneally as the sodium salt2. Another study found it to be 0.5% as active as all-trans-retinoic acid over a 25-fold dose range3. These findings highlight the potential of 5,6-epoxyretinoic acid as a growth-promoting agent in the context of vitamin A deficiency.
The anti-tumor properties of 5,6-epoxyretinoic acid have been demonstrated in studies where it inhibited skin tumor promotion by TPA. The compound was as effective as retinoic acid in preventing the formation of skin tumors when applied to initiated mouse skin. This suggests that 5,6-epoxyretinoic acid and its parent compound may share a common anti-tumor promoting mechanism4.
The metabolism of 5,6-epoxyretinoic acid has been studied, revealing that it can be hydrolyzed to the epoxy acid by rat-liver homogenate. Its biological activity was assessed in rats, where it showed a good growth response when administered intraperitoneally and subcutaneously2. These studies provide insight into the metabolic pathways of 5,6-epoxyretinoic acid and its potential as a therapeutic agent.
The mechanism of action of 5,6-epoxyretinoic acid appears to be closely related to its parent compound, retinoic acid. It has been shown to be biologically active in promoting growth in vitamin A-deficient rats, indicating its role in the retinoid signaling pathway2. Moreover, 5,6-epoxyretinoic acid has been found to inhibit the induction of ornithine decarboxylase (ODC) activity and skin tumor promotion by 12-O-tetradecanoylphorbol-13-acetate (TPA), suggesting that its anti-tumor promoting activity does not require further epoxidation at the 5,6-position4. This inhibition of ODC activity by TPA is a potential mechanism through which 5,6-epoxyretinoic acid exerts its anti-tumor effects.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6